PROPAN-2-YL 2-(1-OXO-1H-ISOCHROMENE-3-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
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Overview
Description
Isopropyl 2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes an isochromenyl group, a cyclohepta[b]thiophene ring, and an isopropyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 2-(1-OXO-1H-ISOCHROMENE-3-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include isochromen-3-one derivatives and cyclohepta[b]thiophene intermediates. The key steps in the synthesis may involve:
Formation of the Isochromenyl Group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reactions: The isochromenyl group is then coupled with the cyclohepta[b]thiophene ring using reagents such as coupling agents (e.g., EDC, DCC) and catalysts (e.g., Pd/C).
Esterification: The final step involves the esterification of the carboxylic acid group with isopropyl alcohol under acidic conditions to form the isopropyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the isochromenyl or cyclohepta[b]thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Isopropyl 2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of PROPAN-2-YL 2-(1-OXO-1H-ISOCHROMENE-3-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Isochromenyl Derivatives: Compounds with similar isochromenyl groups.
Cyclohepta[b]thiophene Derivatives: Compounds featuring the cyclohepta[b]thiophene ring.
Uniqueness
Isopropyl 2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is unique due to its combination of structural features, which may confer specific biological or chemical properties not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H23NO5S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
propan-2-yl 2-[(1-oxoisochromene-3-carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H23NO5S/c1-13(2)28-23(27)19-16-10-4-3-5-11-18(16)30-21(19)24-20(25)17-12-14-8-6-7-9-15(14)22(26)29-17/h6-9,12-13H,3-5,10-11H2,1-2H3,(H,24,25) |
InChI Key |
RXQADBAUADOGSL-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC4=CC=CC=C4C(=O)O3 |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC4=CC=CC=C4C(=O)O3 |
Origin of Product |
United States |
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